molecular formula C7H12OS B6250713 (2R,6S)-2,6-dimethylthian-4-one, cis CAS No. 68226-12-0

(2R,6S)-2,6-dimethylthian-4-one, cis

Cat. No. B6250713
CAS RN: 68226-12-0
M. Wt: 144.2
InChI Key:
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Description

(2R,6S)-2,6-dimethylthian-4-one, cis, also known as DMTO, is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. DMTO is a cyclic ketone that is composed of two methyl groups and a thioketone group. It has been used as a reagent in a variety of synthetic processes, as well as a ligand in coordination chemistry. In addition, DMTO has been studied for its potential uses in biochemistry and physiology, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

(2R,6S)-2,6-dimethylthian-4-one, cis has been studied extensively for its potential applications in scientific research. In particular, it has been used in the synthesis of a variety of compounds, such as polymers, small molecules, and organometallic complexes. (2R,6S)-2,6-dimethylthian-4-one, cis has also been studied for its potential to serve as a ligand in coordination chemistry and as a reagent in a variety of synthetic processes. In addition, (2R,6S)-2,6-dimethylthian-4-one, cis has been studied for its potential uses in biochemistry and physiology, as well as its potential to be used in laboratory experiments.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis is not yet fully understood. However, it is believed to act as a ligand in coordination chemistry, forming a coordination complex with metal ions. This coordination complex is believed to be responsible for the various biochemical and physiological effects of (2R,6S)-2,6-dimethylthian-4-one, cis. In addition, (2R,6S)-2,6-dimethylthian-4-one, cis has been shown to interact with a variety of proteins, including enzymes and receptors, which may be responsible for its biological activity.
Biochemical and Physiological Effects
(2R,6S)-2,6-dimethylthian-4-one, cis has been studied for its potential biochemical and physiological effects. In particular, it has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, (2R,6S)-2,6-dimethylthian-4-one, cis has been shown to inhibit the activity of a variety of receptors, including the dopamine receptor, which is involved in the regulation of mood and behavior. (2R,6S)-2,6-dimethylthian-4-one, cis has also been studied for its potential to act as an antioxidant, as well as its potential to modulate the activity of certain proteins.

Advantages and Limitations for Lab Experiments

(2R,6S)-2,6-dimethylthian-4-one, cis has a number of advantages and limitations for use in laboratory experiments. One advantage of (2R,6S)-2,6-dimethylthian-4-one, cis is its high yield and selectivity in a variety of synthetic processes. In addition, (2R,6S)-2,6-dimethylthian-4-one, cis is a relatively non-toxic compound, which makes it an attractive reagent for use in laboratory experiments. However, one limitation of (2R,6S)-2,6-dimethylthian-4-one, cis is its relatively low solubility in organic solvents, which can make it difficult to use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for the use of (2R,6S)-2,6-dimethylthian-4-one, cis in scientific research. One potential direction is the development of new synthetic processes for the synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis and other compounds. In addition, (2R,6S)-2,6-dimethylthian-4-one, cis could be further studied for its potential uses in biochemistry and physiology, as well as its potential to be used in laboratory experiments. Finally, (2R,6S)-2,6-dimethylthian-4-one, cis could be studied for its potential to act as an antioxidant, as well as its potential to modulate the activity of certain proteins.

Synthesis Methods

(2R,6S)-2,6-dimethylthian-4-one, cis is primarily synthesized through a process known as the Suzuki-Miyaura coupling reaction. This reaction involves the combination of two organoboron reagents, such as phenylboronic acid and a boronic ester, with a palladium catalyst to form a C-C bond. This reaction is often used in the synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis due to its high yield and selectivity. Other methods of synthesis for (2R,6S)-2,6-dimethylthian-4-one, cis include the use of palladium-catalyzed Heck reactions, as well as the use of a palladium-catalyzed cross-coupling reaction with aryl halides and organoboron reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,6S)-2,6-dimethylthian-4-one, cis involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "sulfur", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "thionyl chloride", "methylmagnesium bromide", "methyl iodide" ], "Reaction": [ "1. 2-methyl-2-butene is reacted with sulfur to form 2-methylthiobutene.", "2. 2-methylthiobutene is oxidized with hydrogen peroxide in the presence of sodium hydroxide to form 2-methylsulfinylbutene.", "3. 2-methylsulfinylbutene is treated with acetic acid to form 2-methylsulfonylbutene.", "4. 2-methylsulfonylbutene is reduced with sodium borohydride to form (2R,6S)-2,6-dimethylthiane.", "5. (2R,6S)-2,6-dimethylthiane is reacted with thionyl chloride to form (2R,6S)-2,6-dimethylthian-4-one.", "6. (2R,6S)-2,6-dimethylthian-4-one is reacted with methylmagnesium bromide followed by methyl iodide to form (2R,6S)-2,6-dimethylthian-4-one, cis." ] }

CAS RN

68226-12-0

Product Name

(2R,6S)-2,6-dimethylthian-4-one, cis

Molecular Formula

C7H12OS

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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